Synthesis and Characterization of Canagliflozin-D6: A Technical Guide
Synthesis and Characterization of Canagliflozin-D6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Canagliflozin-D6, a deuterated analog of the SGLT2 inhibitor Canagliflozin. The incorporation of deuterium isotopes can be a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, offering a means to trace the metabolic fate of the drug and to potentially alter its metabolic profile. This document outlines a putative synthetic pathway, detailed experimental protocols for characterization, and summarizes the expected analytical data.
Introduction to Canagliflozin and Isotopic Labeling
Canagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of glucose from the glomerular filtrate. By inhibiting SGLT2, Canagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.
Isotopically labeled compounds, such as those containing deuterium (D or ²H), are crucial in pharmaceutical research.[1][2][3] The use of stable isotopes like deuterium allows for the differentiation of the labeled drug from its endogenous counterparts and its metabolites in biological matrices.[2][4] This is particularly useful in quantitative analysis using mass spectrometry, where the mass difference between the labeled and unlabeled compound allows for precise quantification.[1][5]
Synthesis of Canagliflozin-D6
A proposed multi-step synthesis could start from a deuterated toluene derivative. The synthesis would likely proceed through several key intermediates, culminating in the coupling of the deuterated aglycone with a protected glucose derivative, followed by deprotection to yield Canagliflozin-D6.
Proposed Synthetic Pathway
The following diagram illustrates a potential synthetic pathway for Canagliflozin-D6.
Caption: Proposed synthetic pathway for Canagliflozin-D6.
Characterization of Canagliflozin-D6
The structural integrity and isotopic enrichment of the synthesized Canagliflozin-D6 must be confirmed through various analytical techniques. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1][2][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound and to separate it from any starting materials, intermediates, or byproducts.[3][10]
Experimental Protocol:
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Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]
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Mobile Phase: A gradient elution system is typically employed, often consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.[11][12]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[10]
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Detection: UV detection is performed at a wavelength where Canagliflozin exhibits strong absorbance, such as 290 nm.
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Sample Preparation: The synthesized Canagliflozin-D6 is dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
Expected Results:
The HPLC analysis should yield a single major peak corresponding to Canagliflozin-D6, with a purity of >98%. The retention time should be very similar to that of unlabeled Canagliflozin.
| Parameter | Expected Value |
| Purity (by HPLC) | > 98% |
| Retention Time | Similar to unlabeled Canagliflozin |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight of Canagliflozin-D6 and determining the degree of deuterium incorporation.[1][3][4] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement.
Experimental Protocol:
-
Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive ion mode is commonly used for Canagliflozin, often detecting the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺ or [M+NH₄]⁺.[13][14]
-
Mass Analyzer: The instrument is operated in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study fragmentation patterns.
-
Sample Infusion: The sample can be introduced directly via a syringe pump or through an LC system.
Expected Results:
The mass spectrum should show a molecular ion peak corresponding to the calculated mass of Canagliflozin-D6. The isotopic distribution pattern will confirm the presence of six deuterium atoms.
| Parameter | Expected Value |
| Molecular Formula | C₂₄H₁₉D₆FO₅S |
| Calculated Monoisotopic Mass | Approximately 450.2 g/mol |
| Observed [M+H]⁺ (Hypothetical) | m/z 451.2 |
| Observed [M+Na]⁺ (Hypothetical) | m/z 473.2 |
| Isotopic Enrichment | > 98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise location of the deuterium atoms within the Canagliflozin molecule. Both ¹H NMR and ¹³C NMR spectra are acquired.
Experimental Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
Experiments:
-
¹H NMR: To observe the proton signals. The absence of signals at specific chemical shifts compared to the unlabeled Canagliflozin spectrum will indicate the positions of deuterium substitution.
-
¹³C NMR: To observe the carbon signals. Carbons attached to deuterium will show a characteristic triplet splitting pattern due to C-D coupling and will have a slightly different chemical shift (isotope shift).
-
2D NMR (e.g., COSY, HSQC): Can be used for more complex structural assignments.
-
Expected Results:
The ¹H NMR spectrum of Canagliflozin-D6 will show a reduction in the integration of signals corresponding to the positions where deuterium has been incorporated. The ¹³C NMR will provide further confirmation of the deuteration sites.
| Technique | Expected Observation |
| ¹H NMR | Disappearance or significant reduction in the intensity of proton signals at the sites of deuteration. |
| ¹³C NMR | Appearance of triplet signals for carbons directly bonded to deuterium atoms and potential isotope shifts. |
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of Canagliflozin-D6.
Caption: General workflow for the synthesis of Canagliflozin-D6.
Caption: Workflow for the analytical characterization of Canagliflozin-D6.
Conclusion
The synthesis and characterization of Canagliflozin-D6 provide a valuable tool for advanced pharmaceutical research. The methodologies outlined in this guide, based on established chemical principles and analytical techniques, offer a robust framework for the preparation and validation of this deuterated analog. The successful synthesis and thorough characterization of Canagliflozin-D6 will enable more precise and informative studies into its metabolic fate, pharmacokinetics, and mechanism of action.
References
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- 2. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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